Technical Guide: 1-(3-Methoxypropyl)piperidin-4-one (CAS 16771-85-0)
Technical Guide: 1-(3-Methoxypropyl)piperidin-4-one (CAS 16771-85-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3-Methoxypropyl)piperidin-4-one is a key chemical intermediate, primarily recognized for its role in the synthesis of active pharmaceutical ingredients (APIs). Its piperidin-4-one core structure is a versatile scaffold in medicinal chemistry, appearing in a variety of biologically active compounds. This technical guide provides a comprehensive overview of the known properties, synthesis, and applications of 1-(3-Methoxypropyl)piperidin-4-one, with a focus on its relevance to drug development.
Physicochemical Properties
A summary of the key physicochemical properties of 1-(3-Methoxypropyl)piperidin-4-one is presented in the table below. These properties are crucial for its handling, storage, and application in chemical synthesis.
| Property | Value | Reference(s) |
| CAS Number | 16771-85-0 | |
| Molecular Formula | C₉H₁₇NO₂ | [1] |
| Molecular Weight | 171.24 g/mol | [1] |
| IUPAC Name | 1-(3-methoxypropyl)piperidin-4-one | [1] |
| Appearance | Colorless to pale yellow oil/liquid | [2] |
| Boiling Point | 249 °C | [2] |
| Density | 0.946 g/cm³ | [2] |
| Flash Point | 105 °C | [2] |
| Solubility | Soluble in Chloroform (Slightly), Methanol (Slightly) | [2] |
| Storage Temperature | Keep in dark place, Inert atmosphere, Room temperature | [2] |
Spectroscopic Data
While specific spectral data such as ¹H NMR, ¹³C NMR, IR, and mass spectra are not publicly available in detail, they are referenced by commercial suppliers as being consistent with the structure of 1-(3-Methoxypropyl)piperidin-4-one. Researchers requiring this data for analytical purposes should obtain it directly from the supplier or through in-house analysis.
Synthesis
1-(3-Methoxypropyl)piperidin-4-one is a crucial starting material for the synthesis of more complex molecules. A common application is in the preparation of 1-(3-Methoxypropyl)piperidin-4-amine, a key intermediate for the pharmaceutical agent Prucalopride.[2][3]
General Synthesis Workflow
The synthesis of 1-(3-Methoxypropyl)piperidin-4-one typically involves the N-alkylation of a piperidin-4-one precursor. A generalized workflow is depicted below.
Caption: General workflow for the synthesis of 1-(3-Methoxypropyl)piperidin-4-one.
Experimental Protocol for a Related Transformation: Synthesis of 1-(3-Methoxypropyl)piperidin-4-amine
A two-step synthesis has been described which begins with 1-(3-methoxypropyl)-4-piperidone.[3] The first step involves an oxime formation using hydroxylamine hydrochloride and acetic acid under reflux. The resulting oxime is then reduced to the target amine via catalytic hydrogenation (H₂ with a palladium or nickel catalyst).[3]
Another method involves the Hofmann degradation of 4-formamide-1-(3-methoxypropyl)-piperidine using dibromohydantoin and potassium hydroxide.[3]
Biological Activity and Applications in Drug Development
The primary significance of 1-(3-Methoxypropyl)piperidin-4-one in drug development lies in its role as a precursor to Prucalopride.[4] Prucalopride is a selective, high-affinity 5-HT₄ receptor agonist that is used for the treatment of chronic constipation.[3] The 3-methoxypropyl group in Prucalopride is thought to enhance its pharmacokinetic properties, such as metabolic stability and receptor binding affinity.[3]
While there is no direct evidence of significant biological activity for 1-(3-Methoxypropyl)piperidin-4-one itself, the piperidin-4-one scaffold is known to be a versatile pharmacophore.[5] Derivatives of piperidin-4-one have been reported to possess a wide range of pharmacological activities, including anticancer and antiviral properties.[5][6]
Signaling Pathway of Downstream Product (Prucalopride)
The mechanism of action of Prucalopride, synthesized from 1-(3-Methoxypropyl)piperidin-4-one, involves the activation of 5-HT₄ receptors in the gastrointestinal tract. This activation stimulates the release of acetylcholine, which in turn promotes intestinal muscle contraction and enhances gastric motility.[3]
Caption: Simplified signaling pathway of Prucalopride.
Safety and Handling
Conclusion
1-(3-Methoxypropyl)piperidin-4-one is a valuable intermediate in pharmaceutical synthesis, most notably in the production of Prucalopride. Its physicochemical properties are well-defined, making it suitable for a range of chemical transformations. While direct biological activity data for this compound is scarce, its core piperidin-4-one structure holds potential for the development of novel therapeutics. Further research into the direct biological effects and the development of detailed, publicly available analytical data for this compound would be beneficial for the scientific community.
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. 1-(3-Methoxypropyl)-4-piperidinamine | 179474-79-4 [chemicalbook.com]
- 3. 1-(3-Methoxypropyl)-4-piperidinamine | 179474-79-4 | Benchchem [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 7. chemicalbook.com [chemicalbook.com]
